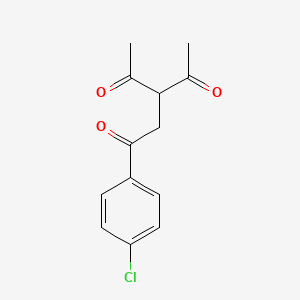![molecular formula C11H10N2O B14070840 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal CAS No. 102125-81-5](/img/structure/B14070840.png)
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system containing both pyrazole and pyridine rings, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolopyridine scaffold. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like Cu(I) for cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold, leading to a diverse array of derivatives .
科学的研究の応用
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a scaffold for drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Due to its unique photophysical properties, it is investigated for use in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
作用機序
The mechanism of action of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and are known for their anticancer and enzymatic inhibitory activities.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and are used in various therapeutic applications.
Uniqueness
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is unique due to its specific structural features, such as the presence of a methyl group on the pyrazole ring and an aldehyde group on the prop-2-enal chain.
特性
CAS番号 |
102125-81-5 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
3-(2-methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H10N2O/c1-9-10(5-4-8-14)11-6-2-3-7-13(11)12-9/h2-8H,1H3 |
InChIキー |
HUWYIVHVZHYIOS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=CC=CC2=C1C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


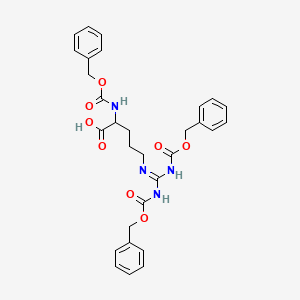


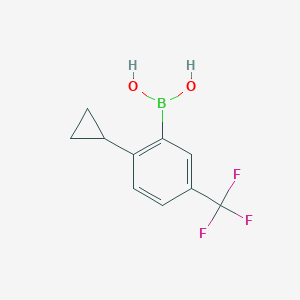
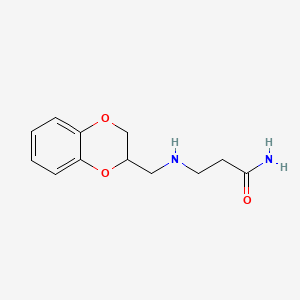
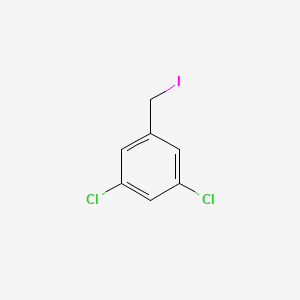

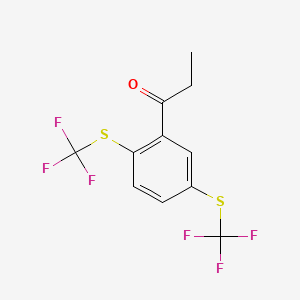



![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
